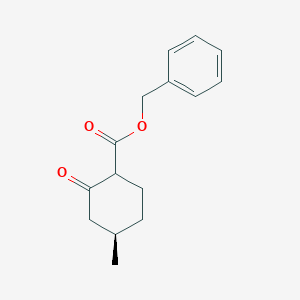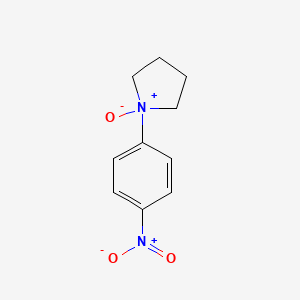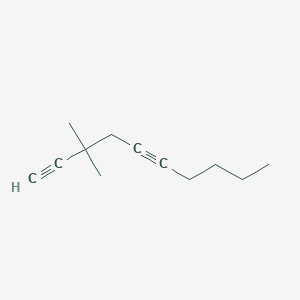
3,3-Dimethyldeca-1,5-diyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyldeca-1,5-diyne is an organic compound with the molecular formula C12H18. It is a member of the alkyne family, characterized by the presence of two triple bonds in its structure. This compound is notable for its unique structural features, which include two methyl groups attached to the third carbon atom of the deca-1,5-diyne chain. The presence of these triple bonds and methyl groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyldeca-1,5-diyne typically involves the coupling of appropriate alkyne precursors. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF), under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process. Additionally, alternative methods, such as the use of nickel or cobalt catalysts, may be explored to reduce costs and improve sustainability .
化学反应分析
Types of Reactions
3,3-Dimethyldeca-1,5-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the triple bonds can yield alkenes or alkanes, with hydrogenation being a common method.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bonds act as electrophilic sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes or alkenes, depending on the nucleophile used.
科学研究应用
3,3-Dimethyldeca-1,5-diyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
作用机制
The mechanism of action of 3,3-Dimethyldeca-1,5-diyne involves its ability to participate in various chemical reactions due to the presence of triple bonds. These bonds can undergo addition reactions, where reagents add across the triple bonds, leading to the formation of new products. The compound can also act as a ligand in coordination chemistry, forming complexes with transition metals, which can catalyze further reactions .
相似化合物的比较
Similar Compounds
1,3-Butadiyne: A simpler alkyne with two triple bonds but without the methyl groups.
3,3-Dimethyl-1-butyne: Contains a single triple bond and two methyl groups.
Hexa-1,5-diyne: Another alkyne with two triple bonds but a different carbon chain length.
Uniqueness
3,3-Dimethyldeca-1,5-diyne is unique due to the presence of two methyl groups on the third carbon atom, which influences its reactivity and physical properties. This structural feature distinguishes it from other diynes and contributes to its specific applications in research and industry .
属性
CAS 编号 |
917762-98-2 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC 名称 |
3,3-dimethyldeca-1,5-diyne |
InChI |
InChI=1S/C12H18/c1-5-7-8-9-10-11-12(3,4)6-2/h2H,5,7-8,11H2,1,3-4H3 |
InChI 键 |
NPDFIBDWMHKPGL-UHFFFAOYSA-N |
规范 SMILES |
CCCCC#CCC(C)(C)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-([1,1'-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine](/img/structure/B12627244.png)
![N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide](/img/structure/B12627251.png)
![Tert-butyl 2-(aminomethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate hydrochloride](/img/structure/B12627267.png)
![4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one](/img/structure/B12627271.png)
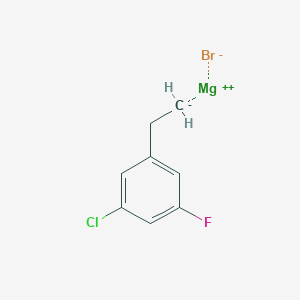
![7-Bromo-1-(3-ethoxy-propyl)-2-methyl-5-(2-naphthalen-2-yl-2-oxo-ethyl)-1H-imidazo[4,5-c]pyridin-5-ium](/img/structure/B12627285.png)
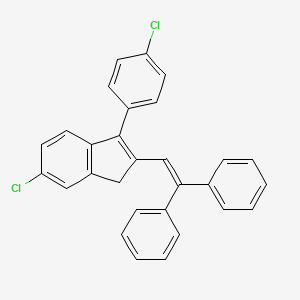
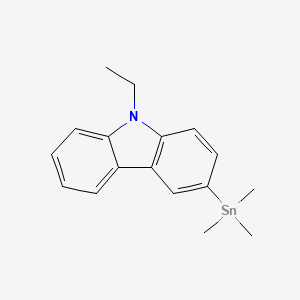
![1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole](/img/structure/B12627295.png)
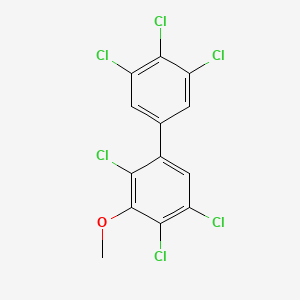
![3-{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12627311.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B12627314.png)
